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Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the kallikrein

family.[1] It is involved in diverse physiological and pathological processes, including skin

desquamation, seminal clot liquefaction, and cancer progression.[2][3] KLK14 is implicated in

the development of aggressive prostate cancer and may serve as a therapeutic target.[1] The

generation of knockout (KO) mouse models for the Klk14 gene is a critical step in elucidating its

in vivo functions and for testing the efficacy of KLK14-targeting therapeutics.

This document provides detailed protocols and application notes for the generation and initial

characterization of Klk14 knockout mouse models using the CRISPR/Cas9 system.

Section 1: KLK14 Signaling and Activation Cascade
KLK14 is part of a complex proteolytic cascade. It is produced as an inactive zymogen and is

activated by KLK5. Once active, KLK14 can activate other kallikreins, including pro-KLK5,

creating a positive feedback loop.[4] One of its most significant substrates is the Protease-

Activated Receptor 2 (PAR2), which is involved in various signaling pathways.[2][4] In prostate

cancer, KLK14 has been shown to be involved with the mitogen-activated protein kinase 1

(MAPK1) and interleukin 1 receptor pathways.[1]
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KLK14 activation cascade and key substrate interactions.

Section 2: Experimental Workflow for Generating
Klk14 KO Mice
The generation of Klk14 knockout mice can be efficiently achieved using CRISPR/Cas9

technology by direct microinjection into zygotes.[5][6] This approach avoids the lengthy process

of using embryonic stem cells and significantly shortens the timeline for producing founder

mice.[7][8] The overall workflow involves sgRNA design, preparation of CRISPR components,

microinjection, embryo transfer, and identification of founder animals.
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Workflow for CRISPR/Cas9-mediated generation of Klk14 KO mice.

Section 3: Detailed Experimental Protocols
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Protocol 3.1: Design and Synthesis of sgRNA for Mouse
Klk14

Target Selection: Identify the genomic locus of the mouse Klk14 gene (MGI:2447564).[9]

Target an early exon (e.g., Exon 1 or 2) to maximize the chance of generating a frameshift

mutation leading to a premature stop codon and nonsense-mediated decay of the transcript.

[10]

sgRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify

potential 20-base pair sgRNA sequences. Select sequences that are immediately upstream

of a Protospacer Adjacent Motif (PAM) sequence ('NGG'). Choose 2-3 top-scoring guides

with high on-target efficiency and low predicted off-target effects.

Synthesis: Synthesize the sgRNAs using a commercially available in vitro transcription kit or

order synthetic sgRNAs. Purify and validate the integrity of the sgRNA via gel

electrophoresis.

Protocol 3.2: CRISPR/Cas9-mediated Knockout via
Zygote Microinjection
This protocol is adapted from standard procedures for generating knockout mice.[5][7]

Animal Preparation:

Superovulate female mice (e.g., C57BL/6J strain) via intraperitoneal injections of Pregnant

Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic

Gonadotropin (hCG).

Mate superovulated females with stud males immediately after hCG injection.

Prepare vasectomized males for mating with females to be used as pseudopregnant

recipients for embryo transfer.

Zygote Collection: On the following day (0.5 dpc), euthanize successfully mated females

(identified by a copulatory plug) and collect fertilized zygotes from the oviducts.
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Microinjection Mix Preparation: Prepare the injection mix containing Cas9 protein (or mRNA)

and the validated sgRNA(s) in an appropriate injection buffer. A typical concentration is 100

ng/µl Cas9 protein and 50 ng/µl sgRNA.

Microinjection: Using a microinjection microscope setup, inject the CRISPR/Cas9 mix into

the pronucleus of the collected zygotes.

Embryo Culture and Transfer:

Culture the microinjected zygotes overnight in M16 medium to the two-cell stage.

Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant

recipient females.[7]

Protocol 3.3: Genotyping for Founder Identification
Sample Collection: At 2-3 weeks of age, obtain tissue samples (e.g., tail tip or ear punch)

from all potential founder pups.

Genomic DNA Extraction: Extract genomic DNA (gDNA) using a standard lysis buffer with

Proteinase K, followed by isopropanol precipitation or a commercial DNA extraction kit.[11]

[12]

PCR Amplification:

Design PCR primers that flank the sgRNA target site in the Klk14 gene, amplifying a

region of approximately 300-500 bp.

Perform PCR on the gDNA from each pup. Include wild-type and no-template controls.

Mutation Detection:

Gel Electrophoresis: Run the PCR products on an agarose gel. Insertions or deletions

(indels) at the target site may be visible as a size shift compared to the wild-type band.

T7 Endonuclease I (T7E1) Assay: For smaller indels not visible on a standard gel,

denature and re-anneal the PCR products to form heteroduplexes. Digest with T7E1,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.e-jarb.org/journal/download_pdf.php?doi=10.12750/JET.2015.30.4.299
https://macrophage.snu.ac.kr/wp-content/uploads/sites/80/2024/12/Genotyping.pdf
https://pubmed.ncbi.nlm.nih.gov/37984376/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which cleaves mismatched DNA. Analyze the products by gel electrophoresis; cleavage

products indicate the presence of a mutation.[7]

Sanger Sequencing: Purify the PCR products from positive founders and send for Sanger

sequencing to confirm the exact nature of the indel and verify a frameshift mutation.

Section 4: Phenotypic Analysis and Illustrative Data
While a comprehensive phenotypic profile of a Klk14 knockout mouse is not extensively

published, data from transgenic overexpression models and the known functions of KLK14 can

guide the analysis.[13] Overexpression of KLK14 in mice leads to significant hair shaft defects

and skin inflammation.[13] KLK14 is also involved in prostate cancer progression.[1] Therefore,

analysis should focus on skin, hair, and prostate gland homeostasis.

Table 1: Illustrative Phenotypic Data for Klk14 KO Mice
(Note: The following data are hypothetical examples for illustrative purposes.)

Parameter Wild-Type (WT) Klk14 KO (Homozygous)

Skin Histology

Epidermal Thickness (µm) 25.3 ± 2.1 24.8 ± 2.5

Hair Follicle Density (per mm²) 15.6 ± 1.8 15.9 ± 2.0

Inflammatory Cell Infiltrate Negative Negative

Prostate Histology (Aged Mice)

Glandular Hyperplasia Score 1.2 ± 0.4 1.1 ± 0.3

Fibrosis Score 0.8 ± 0.2 0.9 ± 0.2

Reproductive Analysis

Litter Size 7.1 ± 1.5 6.9 ± 1.8

Seminal Plug Formation Normal Normal
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Table 2: Illustrative qPCR Analysis of Related Genes in
Prostate Tissue
(Note: The following data are hypothetical examples for illustrative purposes.)

Gene
Fold Change in Klk14 KO vs. WT (Mean ±
SEM)

Klk5 1.05 ± 0.12

F2r (PAR2) 0.98 ± 0.09

Mmp9 1.10 ± 0.15

Il1r1 0.95 ± 0.11

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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